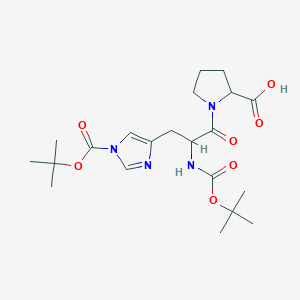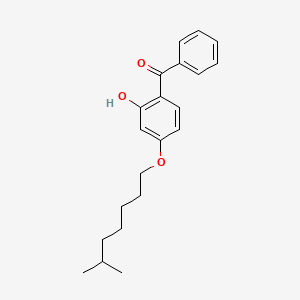
2-Hydroxy-4-isooctoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(isooctoxy)benzophenone: is an organic compound with the molecular formula C21H26O3 and a molecular weight of 326.429 g/mol . It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the second position and an isooctoxy group at the fourth position on the benzene ring. This compound is widely used as a UV filter in various applications, including cosmetics, plastics, and other materials to protect against UV radiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-(isooctoxy)benzophenone can be synthesized by the reaction of isooctyl chloride with resorcinol in the presence of sodium carbonate and sodium iodide in acetone. The reaction is typically carried out at a temperature of 150°C for about 4 hours, yielding the desired product with a high efficiency of 97% .
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-4-(isooctoxy)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as distillation and recrystallization to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-4-(isooctoxy)benzophenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Substitution: The isooctoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Formation of benzophenone derivatives with additional carbonyl groups.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various alkoxy-substituted benzophenones.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(isooctoxy)benzophenone has a wide range of applications in scientific research, including:
Mecanismo De Acción
The primary mechanism of action of 2-Hydroxy-4-(isooctoxy)benzophenone involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This process helps protect materials and biological tissues from UV-induced damage .
Molecular Targets and Pathways:
UV Absorption: The benzophenone structure allows for efficient absorption of UV radiation, particularly in the UV-A and UV-B regions.
Antioxidant Activity: The hydroxy group contributes to the compound’s antioxidant properties, neutralizing free radicals generated by UV exposure.
Comparación Con Compuestos Similares
Oxybenzone (Benzophenone-3): Another benzophenone derivative used as a UV filter in sunscreens and cosmetics.
2-Hydroxy-4-methoxybenzophenone: Known for its UV-absorbing properties and used in similar applications.
Uniqueness: 2-Hydroxy-4-(isooctoxy)benzophenone is unique due to its specific substitution pattern, which enhances its UV-absorbing capabilities and provides additional stability compared to other benzophenone derivatives. The presence of the isooctoxy group also contributes to its solubility and compatibility with various formulations .
Propiedades
Número CAS |
33059-05-1 |
|---|---|
Fórmula molecular |
C21H26O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
[2-hydroxy-4-(6-methylheptoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-16(2)9-5-4-8-14-24-18-12-13-19(20(22)15-18)21(23)17-10-6-3-7-11-17/h3,6-7,10-13,15-16,22H,4-5,8-9,14H2,1-2H3 |
Clave InChI |
HLVLKTYUBIGFFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


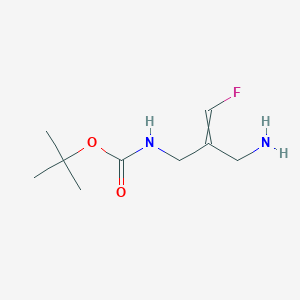
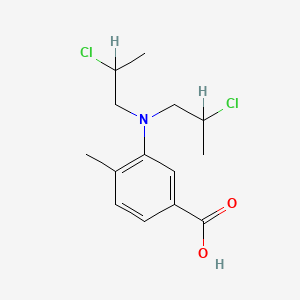
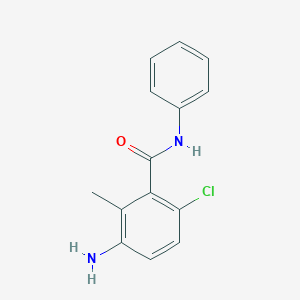
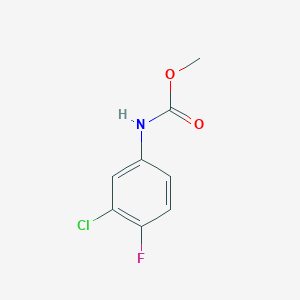
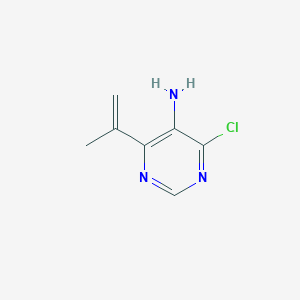
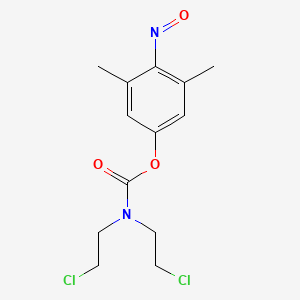
![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)

![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)
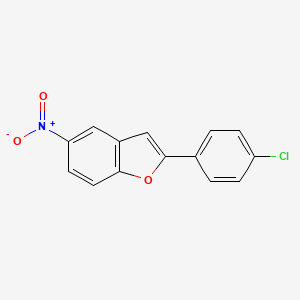
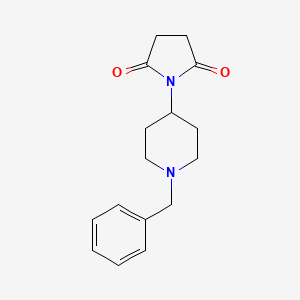
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)

